- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

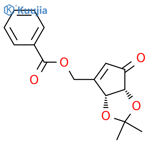

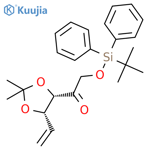

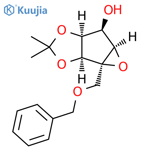

Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)

![(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure](https://ja.kuujia.com/scimg/cas/89291-75-8x500.png)

89291-75-8 structure

商品名:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 化学的及び物理的性質

名前と識別子

-

- (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

- (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

- (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

- SB17781

- 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one

- (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one

- (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)

- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)

- 117307-62-7

- CS-13148

- rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

- 89291-75-8

- AKOS027338313

- P12224

- D72342

- SCHEMBL13702037

- CS-M0400

-

- MDL: MFCD18207158

- インチ: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1

- InChIKey: IMMAKCSFQZGDHG-CABCVRRESA-N

- ほほえんだ: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 274.12050905g/mol

- どういたいしつりょう: 274.12050905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.8

- 疎水性パラメータ計算基準値(XlogP): 1.1

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM528126-1g |

(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 1g |

$4146 | 2023-02-17 | |

| eNovation Chemicals LLC | D767155-100mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 100mg |

$800 | 2024-06-06 | |

| eNovation Chemicals LLC | D767155-250mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 250mg |

$1330 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99040-1g |

(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 98% | 1g |

¥35752.0 | 2021-09-10 | |

| Aaron | AR00GUL2-250mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 95% | 250mg |

$1190.00 | 2025-02-10 | |

| 1PlusChem | 1P00GUCQ-100mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 100mg |

$801.00 | 2024-04-20 | |

| 1PlusChem | 1P00GUCQ-250mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 250mg |

$1321.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-100.0mg |

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |

89291-75-8 | 95% | 100.0mg |

¥5603.0000 | 2024-08-02 | |

| eNovation Chemicals LLC | D767155-100mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 100mg |

$800 | 2025-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-250MG |

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |

89291-75-8 | 95% | 250MG |

¥ 8,962.00 | 2023-04-13 |

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 2 d, rt

リファレンス

- Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity, Journal of Organic Chemistry, 2004, 69(7), 2634-2636

合成方法 3

はんのうじょうけん

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt

リファレンス

- Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines, Nucleosides, 2007, 26(6-7), 713-716

合成方法 4

はんのうじょうけん

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; rt

リファレンス

- Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides, Nucleosides, 2005, 24(5-7), 611-613

合成方法 5

はんのうじょうけん

1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane ; 24 h, rt

リファレンス

- Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides, Chemistry Letters, 2004, 33(5), 506-507

合成方法 6

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; -78 °C

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

リファレンス

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

合成方法 7

はんのうじょうけん

1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

リファレンス

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

合成方法 8

はんのうじょうけん

1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

リファレンス

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

合成方法 9

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

リファレンス

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

合成方法 10

はんのうじょうけん

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt

リファレンス

- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines, Nucleic Acids Symposium Series, 2005, (49), 107-108

合成方法 11

はんのうじょうけん

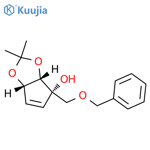

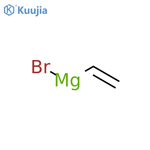

1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ; -78 °C

リファレンス

- Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides, Tetrahedron: Asymmetry, 2005, 16(2), 425-431

合成方法 12

はんのうじょうけん

1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform

リファレンス

- Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative, Organic Letters, 2001, 3(4), 597-599

合成方法 13

はんのうじょうけん

1.1 Reagents: 6-Chloropurine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran

リファレンス

- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1, Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

合成方法 14

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

リファレンス

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-

- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-

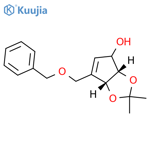

- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol

- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol

- (1aR,1bS,4aS,5R,5aR)-Tetrahydro-3,3-dimethyl-1a-[(phenylmethoxy)methyl]-5H-oxireno[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol

- vinylmagnesium bromide solution

- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-

- 114948-34-4

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one) 関連製品

- 1314972-18-3(8-(1H-imidazol-2-yl)quinoline)

- 873076-83-6(3-ethyl-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

- 944900-11-2(2-(Pyrrolidin-3-YL)pyrimidine)

- 2193060-82-9(6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanamine hydrochloride)

- 1518158-27-4(3-(3-methylphenyl)thian-3-ol)

- 2171180-88-2(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocycloheptane-1-carboxylic acid)

- 2171843-72-2(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-3-yl}formamido)-2-methylpropanoic acid)

- 933694-89-4(2,4,6,7-tetrahydro-Pyrano[4,3-c]pyrazole-3-carboxylic acid)

- 1417190-47-6(7-?bromo-?2,?3-?dihydro-?2-?[2-?[3-?(2-?pyrimidinyl)?phenyl]?ethyl]?-1H-?Isoindol-?1-?one)

- 1021126-99-7(3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):728.0/1213.0